1-(3,4-Difluorophenyl)propan-1-amine
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Overview
Description
1-(3,4-Difluorophenyl)propan-1-amine is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an amine group attached to a propyl chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)propan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 3,4-difluorobenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Starting from 3,4-difluorophenyl halide, the halide can be substituted with propylamine under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of solvent, temperature, and pressure are carefully controlled to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases or nucleophiles.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amines or amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenyl)propan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)piperazine
1-(3,4-Difluorophenyl)piperidin-4-one
3,4-Difluorophenyl isocyanate
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Properties
IUPAC Name |
1-(3,4-difluorophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZLRLBBSSNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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